(R)-betaxolol hydrochloride

Übersicht

Beschreibung

®-betaxolol hydrochloride is a selective beta-1 adrenergic receptor blocker used primarily in the treatment of hypertension and glaucoma. It is the enantiomer of betaxolol, meaning it is one of two mirror-image forms of the molecule. The compound is known for its cardioselective properties, which means it predominantly affects the heart rather than other tissues.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-betaxolol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the chiral intermediate, which is crucial for ensuring the desired enantiomer is obtained.

Reaction Conditions: The intermediate undergoes a series of reactions, including nucleophilic substitution and reduction, under controlled conditions to form the final product.

Purification: The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of ®-betaxolol hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process is designed to be scalable and reproducible, ensuring consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-betaxolol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or sulfonates are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Ocular Applications

Betaxolol is primarily indicated for the treatment of ocular hypertension and chronic open-angle glaucoma . It functions by reducing intraocular pressure (IOP), which is crucial for preventing optic nerve damage and vision loss.

- Mechanism of Action : Betaxolol selectively blocks β1-adrenergic receptors in the ciliary body, decreasing aqueous humor production and lowering IOP. This selectivity minimizes respiratory side effects compared to non-selective β-blockers.

Clinical Efficacy Data :

| Study Type | Population | Betaxolol Dosage | IOP Reduction (%) | Success Rate (%) |

|---|---|---|---|---|

| Controlled Trial | 100 patients with glaucoma | 0.25% solution | 25% from baseline | 94% |

| Long-term Follow-up | 47 patients with reactive airway disease | 0.25% solution | 22% average reduction | Safe use reported |

Cardiovascular Applications

Betaxolol is also utilized in the management of essential hypertension , post-myocardial infarction , and chronic stable angina .

- Mechanism of Action : By blocking β1 receptors, betaxolol decreases heart rate, myocardial contractility, and renin release, leading to reduced blood pressure and myocardial oxygen demand.

Cardiovascular Efficacy Data :

| Condition | Treatment Outcome |

|---|---|

| Essential Hypertension | Significant reduction in systolic/diastolic BP |

| Post-Myocardial Infarction | Reduced mortality and morbidity |

| Chronic Stable Angina | Decreased frequency of angina episodes |

Off-Label Uses

In addition to its FDA-approved indications, betaxolol has been explored for several off-label uses:

- Anxiety Disorders : Studies have shown that betaxolol may alleviate anxiety symptoms during cocaine withdrawal by modulating β1 receptor activity in the amygdala .

- Essential Tremors and Migraines : While not the first-line treatment, betaxolol has been investigated for its potential in managing these conditions, though alternatives like propranolol are preferred .

Recent Research Findings

Recent studies have focused on innovative delivery methods for betaxolol to enhance its therapeutic efficacy:

Nanoparticle Delivery Systems

One study developed mucoadhesive chitosan nanoparticles loaded with betaxolol hydrochloride for ocular delivery. This method aims to improve bioavailability and prolong the drug's action within the eye .

Comparative Studies

Research comparing betaxolol with other topical agents like timolol showed that both were effective at lowering IOP but noted that betaxolol had a better side effect profile regarding respiratory issues .

Wirkmechanismus

®-betaxolol hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors, which are primarily found in the heart. This action reduces the heart rate and the force of contraction, leading to a decrease in blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the inhibition of the sympathetic nervous system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atenolol: Another selective beta-1 blocker used for hypertension.

Metoprolol: A beta-1 selective blocker with similar applications.

Bisoprolol: Known for its high selectivity for beta-1 receptors.

Uniqueness

®-betaxolol hydrochloride is unique due to its high selectivity for beta-1 adrenergic receptors and its enantiomeric purity, which can lead to fewer side effects compared to non-selective beta-blockers. Its specific action on the heart makes it particularly useful in treating cardiovascular conditions without significantly affecting other tissues.

Biologische Aktivität

(R)-Betaxolol hydrochloride is a selective β1-adrenergic receptor antagonist with significant applications in treating various cardiovascular conditions and glaucoma. Its pharmacological profile, including mechanisms of action, pharmacokinetics, and therapeutic efficacy, has been extensively studied. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

(R)-Betaxolol selectively inhibits β1-adrenergic receptors, primarily located in the heart, leading to several physiological effects:

- Heart Rate Reduction : By blocking catecholamine stimulation, betaxolol decreases heart rate and myocardial contractility, which lowers blood pressure and myocardial oxygen demand .

- Renin Release Inhibition : The drug reduces renin release from juxtaglomerular cells in the kidneys, further contributing to blood pressure reduction .

- Vascular Effects : Betaxolol has been shown to possess vascular-relaxing properties, potentially through inhibition of calcium ion influx in vascular smooth muscle cells, similar to calcium channel blockers .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Oral bioavailability is approximately 89% ± 5%, with peak plasma concentrations occurring between 1.5 to 6 hours post-administration .

- Distribution : The drug exhibits about 50% protein binding and shows higher concentrations in anterior segment tissues when applied topically .

- Metabolism : Primarily metabolized in the liver, with a minor role for CYP1A2 and CYP2D6 enzymes. Approximately 15% of the administered dose is excreted unchanged .

- Elimination Half-Life : The elimination half-life varies but can extend up to 24.5 hours depending on dosage .

Therapeutic Applications

This compound is primarily used for:

- Hypertension Management : Effective in lowering blood pressure in patients with essential hypertension without significant adverse effects on pulmonary function .

- Glaucoma Treatment : Used topically as an ophthalmic solution to reduce intraocular pressure (IOP) in glaucoma patients. It has been shown to have a lesser effect on IOP compared to non-selective β-blockers like timolol but preserves visual field better over time .

Comparative Efficacy

A study comparing the effects of betaxolol and timolol on retinal blood flow demonstrated that while both drugs lower IOP significantly, betaxolol treatment resulted in increased retinal blood flow over time, contrasting with a decrease observed with timolol treatment:

| Parameter | Betaxolol (0.5%) | Timolol (0.5%) | Placebo |

|---|---|---|---|

| IOP Reduction (2 weeks) | 22% | 38% | N/A |

| Retinal Blood Flow Change | +14% | -18% | N/A |

This suggests that betaxolol may have beneficial effects on ocular blood flow beyond its IOP-lowering capabilities .

Case Studies and Clinical Findings

Several clinical studies have highlighted the efficacy and safety profile of this compound:

- Long-term Efficacy : A study involving patients with essential hypertension showed significant reductions in heart rate and blood pressure over a long-term treatment period without severe adverse cardiovascular effects .

- Ocular Delivery Systems : Research into nanoparticle formulations for ocular delivery of betaxolol indicated enhanced therapeutic efficacy and reduced side effects compared to conventional formulations .

Eigenschaften

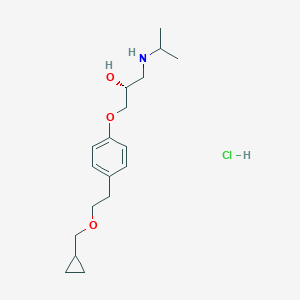

IUPAC Name |

(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDPSNLJFOQTRK-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873205 | |

| Record name | R-Betaxolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91878-54-5 | |

| Record name | Betaxolol hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091878545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-Betaxolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAXOLOL HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKM694DUG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.